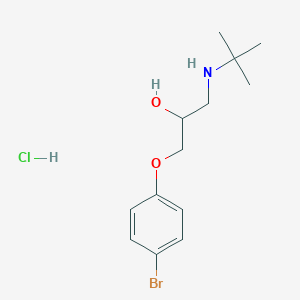![molecular formula C23H24N6O3 B4015873 1-(3-ethoxypropyl)-2-imino-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide CAS No. 510733-25-2](/img/structure/B4015873.png)
1-(3-ethoxypropyl)-2-imino-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of related pyrido[1,2-a:2',3'-d]pyrimidine derivatives involves various chemical reactions, including the Ullmann condensation, intramolecular cyclization, and reactions with nucleophiles to form pyrido[3,2-d]pyrimidine derivatives or through direct conversion using the thiophosgene method. For instance, 2-ethoxycarbonyl-3-isothiocyanatopyridine, prepared from 3-amino-2-ethoxycarbonylpyridine by the thiophosgene method, can be converted into pyrido[3,2-d]pyrimidine derivatives through reactions with nucleophiles or through thiourethane intermediates (Urleb, Stanovnik, & Tislér, 1990).
Molecular Structure Analysis
The molecular structure of pyrido[1,2-a:2',3'-d]pyrimidine derivatives, such as the one , is characterized by the presence of multiple ring systems, including pyridine and pyrimidine moieties. The structural analyses often involve spectroscopic methods, including NMR, FT-IR, and X-ray diffraction, to confirm the configurations, conformations, and overall molecular geometry of these compounds. For example, N,1-Bis(4-ethoxyphenyl)-2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxamide’s structure was elucidated showing the twisted planar ethoxyphenyl group out of the plane of the N-ethoxycarboxamidopyridine unit, indicating the complex structural features of related compounds (Detert, Bachon, & Schollmeyer, 2018).
Chemical Reactions and Properties
Pyrido[1,2-a:2',3'-d]pyrimidine derivatives undergo various chemical reactions, contributing to their rich chemistry. These reactions include cyclization, condensation, and substitutions, which are pivotal for synthesizing novel compounds with potential biological activities. For instance, the reaction between pyridoxal hydrochloride and various N-arylcyanoacetamides to prepare novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides showcases the compound's reactivity towards forming new structures with significant biological activities (Zhuravel et al., 2005).
Scientific Research Applications
Synthesis and Derivatives
The compound and its derivatives are synthesized through various chemical reactions that involve the formation of complex heterocyclic systems. These syntheses often employ methods like condensation reactions, microwave-mediated synthesis, and reactions with carbonyl compounds to yield novel pyrimidines and related fused systems. For instance, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines showcases the versatility of these compounds in generating new chemical entities with potential applications in drug discovery and development (Bakhite, Yamada, & Al‐Sehemi, 2005).
Medicinal Chemistry Applications
Many derivatives of the compound exhibit promising biological activities, including anticancer, anti-inflammatory, and analgesic properties. For example, novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone have been evaluated as anti-inflammatory and analgesic agents, showing significant inhibition of cyclooxygenase enzymes and potent analgesic activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Structural Modifications for Drug Discovery
Structural modifications of heterocyclic compounds, including pyrimidines and pyrazoles, play a crucial role in optimizing their biological properties for drug discovery. Altering the heterocycle or blocking reactive sites has been shown to reduce metabolism mediated by enzymes like aldehyde oxidase, enhancing the pharmacokinetic profiles of these compounds for better therapeutic outcomes (Linton et al., 2011).
Antifungal Activity
Some pyrido[2,3-d]pyrimidine derivatives exhibit significant antifungal activities, highlighting their potential as lead compounds for developing new antifungal agents. These activities are attributed to the structural features of the pyrimidine ring and its substitutions, which can be optimized for enhanced efficacy against fungal pathogens (Hanafy, 2011).
properties
IUPAC Name |
7-(3-ethoxypropyl)-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-2-32-12-6-11-29-20(24)17(22(30)26-15-16-7-5-9-25-14-16)13-18-21(29)27-19-8-3-4-10-28(19)23(18)31/h3-5,7-10,13-14,24H,2,6,11-12,15H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEFIPNANAYWAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CN=CC=C3)C(=O)N4C=CC=CC4=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxypropyl)-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide | |
CAS RN |
510733-25-2 | |
| Record name | 1-(3-ETHOXYPROPYL)-2-IMINO-5-OXO-N-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(hydroxymethyl)propyl]-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide](/img/structure/B4015801.png)

![3-[(cyclopropylmethyl)(propyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4015824.png)
![ethyl N-[2-(2-furoylamino)benzoyl]alaninate](/img/structure/B4015833.png)
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4015834.png)
![ethyl 4-{4-[(4-fluorobenzyl)oxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4015863.png)
![4,4'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4015875.png)
![2-{2-[4-(phenoxyacetyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4015881.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-1-naphthylacetamide](/img/structure/B4015889.png)
![N-(4-isopropylphenyl)-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B4015894.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4015901.png)

